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Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and structural elucidation of novel natural products are pivotal for

drug development. Rivulariapeptolides, a family of potent cyclodepsipeptide serine protease

inhibitors isolated from cyanobacteria, represent a promising class of bioactive compounds.[1]

[2] However, identifying such complex molecules from intricate biological extracts is a

significant bottleneck. Computational tools like SIRIUS and CANOPUS are transforming this

landscape by enabling rapid, de novo characterization of unknown metabolites directly from

tandem mass spectrometry (MS/MS) data.[3][4]

SIRIUS is a comprehensive software suite that determines molecular formulas from isotopic

patterns and fragmentation spectra.[5][6] Integrated within SIRIUS, CANOPUS (Class

Assignment and Ontology Prediction Using Mass Spectrometry) predicts the chemical class of

a compound without relying on spectral library matches, making it exceptionally powerful for

annotating novel compounds like Rivulariapeptolides.[3][7] These application notes provide a

detailed overview and protocols for leveraging the SIRIUS and CANOPUS workflow in the

annotation of Rivulariapeptolides.

Application Notes
The annotation of Rivulariapeptolides from complex cyanobacterial extracts is a multi-step

process that combines analytical chemistry with advanced computational analysis. The

integration of SIRIUS and CANOPUS is central to this workflow, providing crucial information
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on elemental composition and chemical classification that guides targeted isolation and full

structure elucidation.

1. Molecular Formula Determination with SIRIUS and ZODIAC

For an unknown bioactive feature detected via LC-MS, the first step is to determine its

molecular formula. SIRIUS analyzes the high-resolution MS1 isotope pattern and the MS/MS

fragmentation pattern to propose and rank candidate formulas.[4][8] For instance, a

chymotrypsin-binding feature at m/z 1186.6400 [M+H]⁺, later identified as Rivulariapeptolide

1185, was analyzed using this method.[9] The ZODIAC tool, which re-ranks formula candidates

by considering shared fragmentation patterns across a dataset, can further enhance the

accuracy of the top-ranked formula.[4][9] The correct molecular formula, C₆₁H₈₇N₉O₁₅, was

successfully determined for Rivulariapeptolide 1185 using this approach.[9]

2. Chemical Classification and Substructure Prediction with CANOPUS

Once a reliable molecular formula is established, CANOPUS predicts the compound's chemical

class directly from its MS/MS spectrum.[10][11] This is achieved through a deep neural network

that does not require the compound to be present in any structural database.[3][5] In the case

of Rivulariapeptolides, CANOPUS correctly classified the MS/MS spectra as belonging to the

'cyclic depsipeptides' class, providing immediate and critical insight into the molecule's general

structure.[9]

Furthermore, CANOPUS can predict the presence of specific substructures with an associated

probability score.[12] For Rivulariapeptolide 1155, CANOPUS predicted key structural motifs

such as benzene rings, hydroxy-benzene groups, and N-acyl-pyrrolidine derivatives.[9][12] This

information significantly accelerates the complex process of manual MS/MS spectra

interpretation and provides valuable constraints for subsequent NMR analysis.[1] The overall

workflow combines automated in silico tools with traditional analytical methods for

unambiguous structure elucidation.[9]
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Caption: Integrated workflow for Rivulariapeptolide annotation.
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Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Data Acquisition

This protocol is based on the native metabolomics approach used for the discovery of

Rivulariapeptolides.[1][9]

Extraction:

Lyophilize cyanobacterial biomass.

Extract the dried biomass with a suitable solvent (e.g., methanol or a

dichloromethane/methanol mixture).

Dry the crude extract under vacuum and re-suspend in a solvent compatible with liquid

chromatography (e.g., 50% methanol) to a final concentration of 1 mg/mL.

UHPLC-HRMS/MS Analysis:

Chromatography: Perform separation on a C18 reversed-phase column (e.g., Kinetex 1.7

µm C18, 50 × 2.1 mm) using a high-performance liquid chromatography system.

Mobile Phases: Use water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1%

formic acid (Solvent B).

Gradient: Run a linear gradient from 5% B to 95% B over 8-10 minutes at a flow rate of 0.4

mL/min.

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g.,

Orbitrap or Q-TOF).

Ionization: Use positive mode electrospray ionization (ESI+).

Acquisition Mode: Employ data-dependent acquisition (DDA) to acquire MS1 scans

(resolution > 60,000) and MS/MS scans for the top N most intense ions (resolution >

15,000). Use a normalized collision energy (e.g., 20-40%) for fragmentation.
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Data Export: Convert the raw data files to an open format like .mzML or .mgf using a tool

such as MSConvert.

Protocol 2: Computational Annotation using SIRIUS and CANOPUS

This protocol outlines the steps for analyzing the acquired MS/MS data using the SIRIUS

graphical user interface (GUI), version 4.4 or higher.[11]

Software Installation: Download and install the latest version of SIRIUS for your operating

system.[11]

Data Import:

Launch the SIRIUS GUI.

Drag and drop the converted .mzML or .mgf data file(s) into the main window.

Computation Setup:

Click the "Compute all" button in the toolbar.

In the computation dialog, ensure the following tools are selected:

SIRIUS: For molecular formula annotation.

ZODIAC: (Recommended for datasets with multiple compounds) To improve molecular

formula ranking.

CSI:FingerID: For predicting molecular fingerprints (required by CANOPUS).

CANOPUS: For compound class prediction.

Set the mass accuracy parameters according to your instrument's performance (e.g., 10

ppm for MS1, 20 ppm for MS/MS).

Specify the ion adduct expected (e.g., [M+H]⁺ for positive mode).

Click "Compute" to start the analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://bio.informatik.uni-jena.de/software/canopus/
https://bio.informatik.uni-jena.de/software/canopus/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result Interpretation:

Once the computation is complete, select a feature of interest from the results list.

Molecular Formula: The "SIRIUS" tab will display the ranked list of molecular formula

candidates. The top hit is the most likely formula.

Compound Class: Navigate to the "Predicted ClassyFire classes" or "CANOPUS" tab.[11]

This view shows the predicted chemical classification based on the ClassyFire ontology.

The most specific class (e.g., 'Cyclic depsipeptides') and its parent classes will be

displayed.[12]

Substructures: The CANOPUS tab will also list predicted substructures with their

corresponding posterior probabilities. Focus on predictions with a probability > 0.5.[12]
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(.mzML or .mgf) 1. Import Data 2. Setup Computation
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Caption: SIRIUS and CANOPUS computational workflow.

Data Presentation
The data generated from the SIRIUS/CANOPUS workflow provides quantitative and qualitative

insights that are crucial for annotation.
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Table 1: Molecular Formula Annotation of Rivulariapeptolides using SIRIUS

Compound
Name

Precursor Ion
[M+H]⁺ (m/z)

Molecular
Formula
(determined by
SIRIUS)

Mass Error
(ppm)

Reference

Rivulariapeptolid

e 1185
1186.6400 C₆₁H₈₇N₉O₁₅ 0.5 [9]

Rivulariapeptolid

e 1155
1156.6295 C₅₉H₈₅N₉O₁₅ N/A [1]

Rivulariapeptolid

e 1121
1122.6033 C₅₆H₈₃N₉O₁₅ N/A [1]

Rivulariapeptolid

e 988
989.5190 C₄₉H₇₂N₈O₁₂ N/A [1]

Table 2: CANOPUS Chemical Class and Substructure Predictions for Rivulariapeptolide 1155

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.biorxiv.org/content/10.1101/2021.09.03.458897v2.full-text
https://www.researchgate.net/publication/362560875_Native_metabolomics_identifies_the_rivulariapeptolide_family_of_protease_inhibitors
https://www.researchgate.net/publication/362560875_Native_metabolomics_identifies_the_rivulariapeptolide_family_of_protease_inhibitors
https://www.researchgate.net/publication/362560875_Native_metabolomics_identifies_the_rivulariapeptolide_family_of_protease_inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prediction
Type

Predicted
Entity

Ontology/Desc
ription

Posterior
Probability

Reference

Main Class
Organic acids

and derivatives

ClassyFire

Superclass
> 0.95 [12]

Main Class
Organoheterocyc

lic compounds

ClassyFire

Superclass
> 0.95 [12]

Alternative Class Depsipeptides ClassyFire Class > 0.90 [12]

Alternative Class Macrocycles ClassyFire Class > 0.90 [12]

Substructure
N-acyl-alpha-

amino acids...

Molecular

Substructure
> 0.50 [12]

Substructure
Proline and

derivatives

Molecular

Substructure
> 0.50 [12]

Substructure

Benzene and

substituted

derivatives

Molecular

Substructure
> 0.50 [12]

Table 3: Bioactivity of Isolated Rivulariapeptolides against Serine Proteases (IC₅₀ in nM)

Compound Chymotrypsin Trypsin Elastase Reference

Rivulariapeptolid

e 1185
110 ± 10 > 10,000 > 10,000 [1]

Rivulariapeptolid

e 1155
270 ± 20 > 10,000 > 10,000 [1]

Rivulariapeptolid

e 1121
240 ± 20 > 10,000 > 10,000 [1]

Rivulariapeptolid

e 988
1,100 ± 100 > 10,000 > 10,000 [1]

Data presented

as mean ± SD,

n=3.[1]
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Conclusion:

The application of CANOPUS and SIRIUS provides a powerful, streamlined approach for the

annotation of novel, complex natural products like Rivulariapeptolides. By delivering rapid and

accurate predictions of molecular formulas and chemical classes directly from MS/MS data,

these tools significantly reduce the ambiguity and time involved in structural elucidation. This

computational workflow, when integrated with traditional analytical techniques, forms a robust

platform for accelerating natural product discovery and advancing drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15576605?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

